molecular formula C14H16Cl2N4O3S B2853563 2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide CAS No. 1259192-52-3

2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide

Cat. No.: B2853563
CAS No.: 1259192-52-3
M. Wt: 391.27
InChI Key: ZLQRETGXJODVET-UHFFFAOYSA-N
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Description

2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, a sulfonamide group, and an oxadiazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It may have therapeutic potential as an antimicrobial, anticancer, or anti-inflammatory agent, pending further research and clinical trials.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the oxadiazole and pyridine rings can participate in π-π stacking interactions and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N-(cyclohexyl)pyridine-3-sulfonamide
  • 2,6-dichloro-N-[1-(1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide
  • 2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]benzene-3-sulfonamide

Uniqueness

Compared to similar compounds, 2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide is unique due to the presence of the 5-methyl-1,2,4-oxadiazole moiety. This structural feature can enhance its biological activity and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N4O3S/c1-9-17-13(19-23-9)14(7-3-2-4-8-14)20-24(21,22)10-5-6-11(15)18-12(10)16/h5-6,20H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQRETGXJODVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2(CCCCC2)NS(=O)(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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